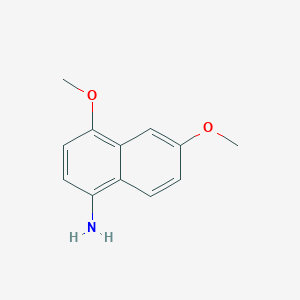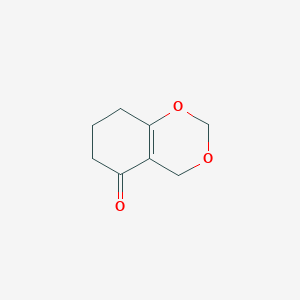
1,2,2-Trichloro-1,2-dimethyl-N-(trimethylsilyl)disilan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2-Trichloro-1,2-dimethyl-N-(trimethylsilyl)disilan-1-amine is a unique organosilicon compound characterized by the presence of silicon, chlorine, and nitrogen atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Trichloro-1,2-dimethyl-N-(trimethylsilyl)disilan-1-amine typically involves the reaction of chlorosilanes with amines under controlled conditions. One common method includes the reaction of trimethylsilylamine with trichlorosilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,2-Trichloro-1,2-dimethyl-N-(trimethylsilyl)disilan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkoxides or amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different silicon-containing products.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or primary amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Water or aqueous acids.
Major Products Formed
Substitution: Formation of alkoxysilanes or aminosilanes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes.
Hydrolysis: Formation of silanols and hydrochloric acid.
Applications De Recherche Scientifique
1,2,2-Trichloro-1,2-dimethyl-N-(trimethylsilyl)disilan-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Materials Science: Employed in the development of silicon-based materials with unique properties.
Biology and Medicine: Potential use in the development of silicon-based drugs and biomaterials.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1,2,2-Trichloro-1,2-dimethyl-N-(trimethylsilyl)disilan-1-amine involves its ability to undergo various chemical transformations due to the presence of reactive silicon and chlorine atoms. These transformations can lead to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2-Trichloroethane: A chlorinated hydrocarbon with similar reactivity.
1,1,2,2-Tetrachloroethane: Another chlorinated compound with comparable chemical properties.
1,1,2-Trichloro-1,2,2-trifluoroethane: A fluorinated analog with distinct reactivity.
Uniqueness
1,2,2-Trichloro-1,2-dimethyl-N-(trimethylsilyl)disilan-1-amine is unique due to the presence of both silicon and nitrogen atoms, which imparts distinct chemical properties and reactivity compared to other chlorinated hydrocarbons. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Propriétés
| 114025-72-8 | |
Formule moléculaire |
C5H16Cl3NSi3 |
Poids moléculaire |
280.8 g/mol |
Nom IUPAC |
[[[chloro-[dichloro(methyl)silyl]-methylsilyl]amino]-dimethylsilyl]methane |
InChI |
InChI=1S/C5H16Cl3NSi3/c1-10(2,3)9-12(5,8)11(4,6)7/h9H,1-5H3 |
Clé InChI |
UDVBSMDKYLRJTQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N[Si](C)([Si](C)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine](/img/structure/B14303544.png)
![2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B14303566.png)



![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)

